
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine
説明
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine (BMPP) is a synthetic compound that has been studied for its various scientific applications. It is a member of the piperazine family, which is a type of cyclic amine that is commonly used in the pharmaceutical industry. BMPP has been studied for its potential use in the synthesis of various compounds and for its biochemical and physiological effects.
科学的研究の応用
Antibacterial and Antifungal Properties
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine derivatives have demonstrated potential in the field of medicinal chemistry due to their versatile pharmacological properties. A study by Shroff et al. (2022) highlighted the synthesis of novel 1,4-disubstituted piperazines, showcasing their antibacterial activities against resistant strains of bacteria such as Staphylococcus aureus. These compounds exhibit promising applications in combating microbial resistance, a significant concern in contemporary healthcare (Shroff et al., 2022).
Antidiabetic Effects
Piperazine derivatives, including structures similar to 1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine, have been identified as potential antidiabetic agents. The study by Le Bihan et al. (1999) on imidazoline derivatives active on glucose homeostasis in a rat model of type II diabetes showcased the significance of piperazine derivatives in enhancing insulin secretion and improving glucose tolerance, offering a new avenue for diabetes treatment (Le Bihan et al., 1999).
Anticancer Activity
Research by Saab et al. (2013) on piperazine and triphenyl derivatives demonstrated antiproliferative effects against K-562 human chronic myelogenous leukemia cells. This study revealed that specific piperazine derivatives could inhibit cancer cell proliferation and induce erythroid differentiation, suggesting their potential as therapeutic agents in leukemia treatment (Saab et al., 2013).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity, as explored by Sugimoto et al. (1990), underscore the importance of piperazine derivatives in the development of antidementia agents. Their research highlights the potential for these compounds to significantly increase acetylcholine content in the brain, offering promising therapeutic strategies for Alzheimer's disease and related cognitive disorders (Sugimoto et al., 1990).
Anti-Inflammatory and Analgesic Properties
Piperazine derivatives have also been identified for their anti-inflammatory and analgesic properties. Research conducted by Ahmed et al. (2017) on the synthesis and evaluation of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds demonstrated significant in vitro and in vivo anti-inflammatory activity, providing insights into their potential as novel anti-inflammatory agents (Ahmed et al., 2017).
作用機序
Target of Action
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine, commonly known as Br-MPBP, is a piperazine derivative. It is structurally related to benzylpiperazine (BZP), a substance often used as a recreational drug and known to have euphoriant and stimulant properties
Mode of Action
BZP is known to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight . This suggests that Br-MPBP may interact with its targets in a manner similar to amphetamine, leading to increased release or decreased reuptake of certain neurotransmitters.
Biochemical Pathways
This can lead to increased stimulation of the corresponding receptors and downstream effects such as increased alertness, euphoria, and changes in mood .
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-bromo-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-15(2,16)14(19)18-10-8-17(9-11-18)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXNKHBZXSTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



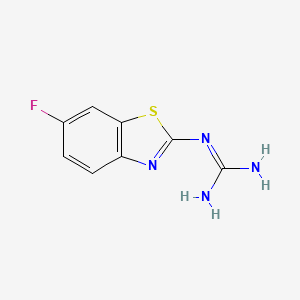
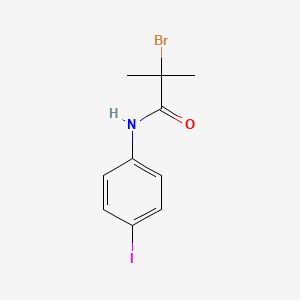

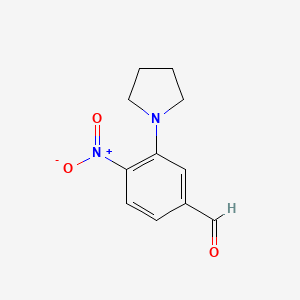
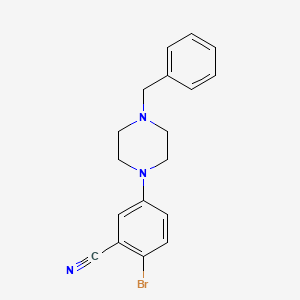
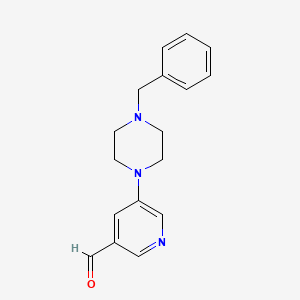

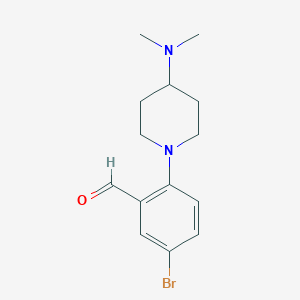

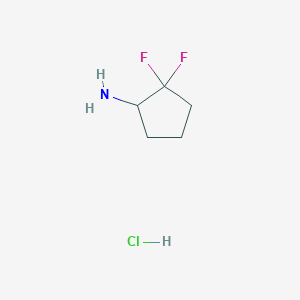
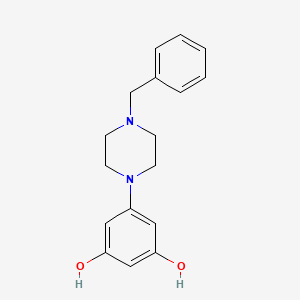
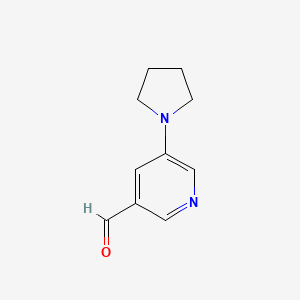

![5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B1402077.png)